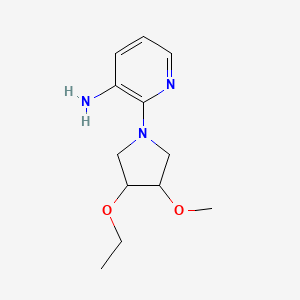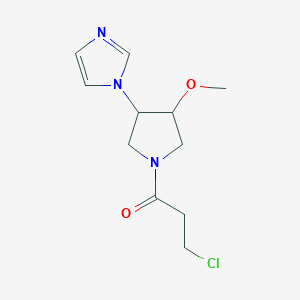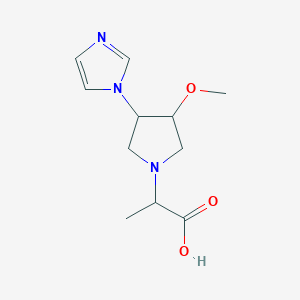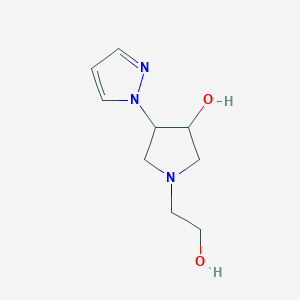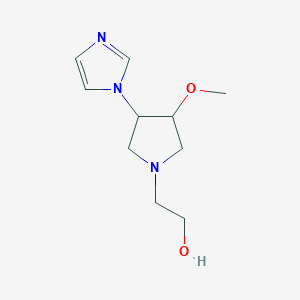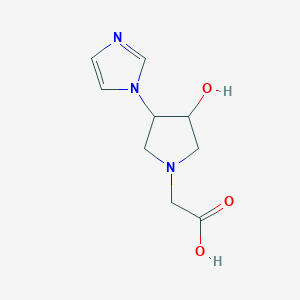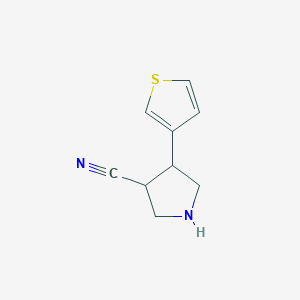
3-(Tiofen-3-il)pirrolidina-3-carbonitrilo
Descripción general
Descripción
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno han sido de gran interés para los científicos como posibles compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos . De manera similar, el anillo de pirrolidina es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas .
Química Industrial y Ciencia de Materiales
Los derivados de tiofeno se utilizan en química industrial y ciencia de materiales como inhibidores de la corrosión . Esto sugiere que "3-(Tiofen-3-il)pirrolidina-3-carbonitrilo" podría usarse potencialmente en aplicaciones similares.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Este podría ser un campo de aplicación interesante para "this compound".
Transistores de efecto de campo orgánico (OFET)
Los derivados de tiofeno también se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Esto sugiere otra aplicación potencial para "this compound".
Diodos emisores de luz orgánica (OLED)
Los compuestos basados en tiofeno se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . Esta podría ser otra aplicación potencial para "this compound".
Descubrimiento de Fármacos
El anillo de pirrolidina es un andamiaje versátil para nuevos compuestos biológicamente activos . Permite la exploración eficiente del espacio farmacoforo debido a la hibridación sp3, contribuye a la estereoquímica de la molécula y aumenta la cobertura tridimensional (3D) debido a la no planaridad del anillo . Esto sugiere que "this compound" podría ser un compuesto valioso en el descubrimiento de fármacos.
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include “4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have various pharmacological effects, which suggest that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. The compound also acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding. Furthermore, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can influence gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic effects have been observed, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .
Subcellular Localization
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the nucleus, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can bind to DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
Propiedades
IUPAC Name |
4-thiophen-3-ylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-3-8-4-11-5-9(8)7-1-2-12-6-7/h1-2,6,8-9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQRYYWTZLKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



